2-Bromo-2-chloroethane-1,1-diol
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Overview
Description
2-Bromo-2-chloroethane-1,1-diol is an organic compound with the molecular formula C2H4BrClO2 It is a halogenated derivative of ethane, containing both bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2-chloroethane-1,1-diol can be synthesized through the halogenation of ethylene glycol. The process involves the reaction of ethylene glycol with bromine and chlorine under controlled conditions. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactors where ethylene glycol is continuously fed into the reactor along with bromine and chlorine gases. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-chloroethane-1,1-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of this compound can lead to the formation of ethane-1,1-diol.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-hydroxyethane-1,1-diol or other substituted derivatives.
Oxidation: Formation of glycolic acid or glyoxal.
Reduction: Formation of ethane-1,1-diol.
Scientific Research Applications
2-Bromo-2-chloroethane-1,1-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its role as a halogenated disinfectant.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Bromo-2-chloroethane-1,1-diol involves its interaction with biological molecules through halogen bonding and nucleophilic substitution reactions. The bromine and chlorine atoms can form strong bonds with nucleophilic sites on proteins and enzymes, potentially altering their structure and function. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chloroethane: A similar halogenated ethane derivative with one less hydroxyl group.
2-Bromo-2-chloro-1,1,1-trifluoroethane: Another halogenated compound with fluorine atoms instead of hydroxyl groups.
1,2-Dibromoethane: Contains two bromine atoms but lacks chlorine and hydroxyl groups.
Uniqueness
2-Bromo-2-chloroethane-1,1-diol is unique due to the presence of both bromine and chlorine atoms along with hydroxyl groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C2H4BrClO2 |
---|---|
Molecular Weight |
175.41 g/mol |
IUPAC Name |
2-bromo-2-chloroethane-1,1-diol |
InChI |
InChI=1S/C2H4BrClO2/c3-1(4)2(5)6/h1-2,5-6H |
InChI Key |
PAOQMQJQDIMLQS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)Br)(O)O |
Origin of Product |
United States |
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